molecular formula C7H9N3O3 B6182901 2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid CAS No. 2639445-90-0

2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6182901
CAS No.: 2639445-90-0
M. Wt: 183.2
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Description

2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with an oxolane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The starting material, such as an alkyl halide, is converted to the corresponding azide using sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Oxolane Ring Formation: The oxolane ring is introduced through a subsequent reaction, often involving the use of a diol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and coordination compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or mechanical strength.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which may be crucial for its biological activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-3-yl)propanoic acid: Similar in structure but lacks the triazole ring.

    2-(oxolan-3-yl)acetic acid: Contains an oxolane ring but differs in the position and type of functional groups.

    2-(oxolan-3-yl)methanesulfonate: Features an oxolane ring with a sulfonate group instead of a carboxylic acid.

Uniqueness

2-(oxolan-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the triazole and oxolane rings, which confer distinct chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

CAS No.

2639445-90-0

Molecular Formula

C7H9N3O3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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